

# Application Notes: Pancreolauryl Test (PLT) using Fluorescein Dilaurate

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## Compound of Interest

Compound Name: *Fluorescein dilaurate*

Cat. No.: *B1213437*

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## Introduction and Principle

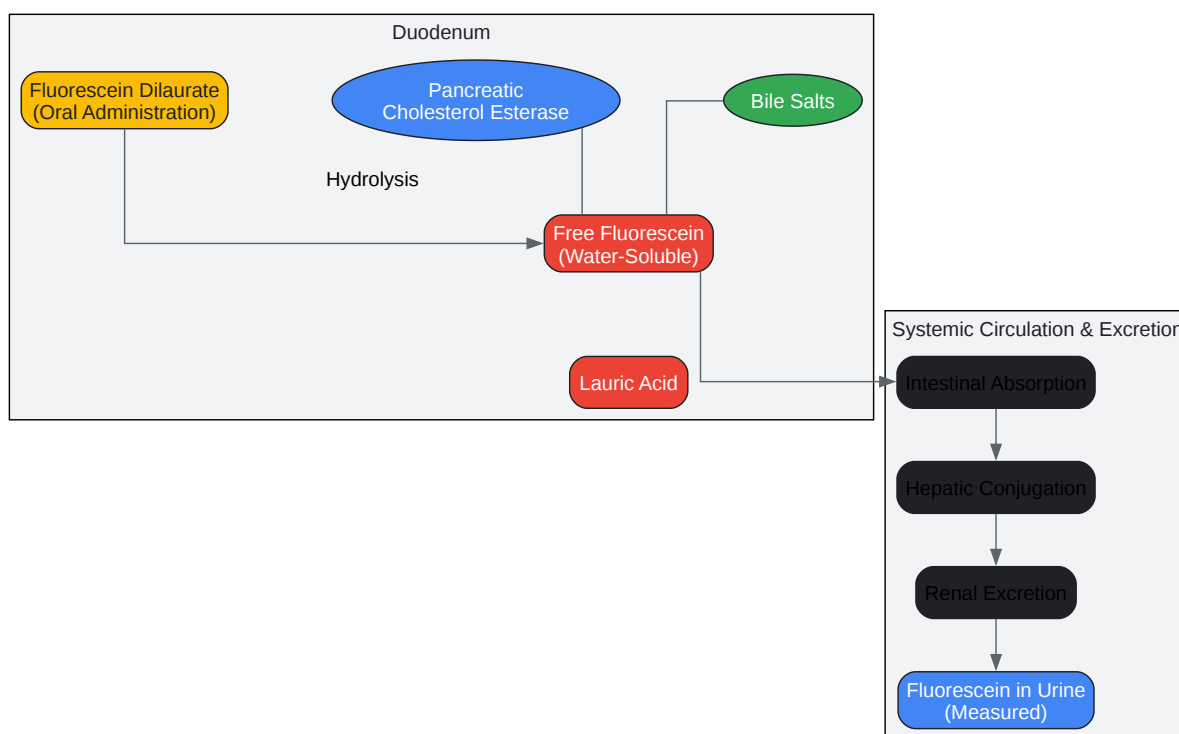
The Pancreolauryl Test (PLT) is a non-invasive method for assessing exocrine pancreatic function.[1][2] It is predicated on the action of pancreatic cholesterol ester hydrolase (or pancreatic esterase), an enzyme that specifically hydrolyzes the orally administered substrate, **fluorescein dilaurate**. [1][3][4][5]

Upon hydrolysis in the duodenum, the lipid-soluble **fluorescein dilaurate** is cleaved, releasing water-soluble fluorescein. This released fluorescein is then absorbed by the intestine, conjugated in the liver, and subsequently excreted in the urine. [1][2][5] The quantity of fluorescein measured in a timed urine collection serves as an indirect measure of the pancreas's enzymatic output. [2][6]

To account for individual variations in gut transit, absorption, and renal function, the test is typically performed over two days. [1][2][4] On the first day (Test Day), the patient ingests **fluorescein dilaurate**. On the second day (Control Day), an equivalent dose of free fluorescein is administered. [1][2] The ratio of fluorescein excreted on the Test Day to the Control Day provides a normalized index of pancreatic function. [1][4]

## Biochemical Pathway

The core of the test is the enzymatic cleavage of **fluorescein dilaurate**. This reaction is dependent on adequate secretion of both pancreatic cholesterol esterase and bile salts into the duodenum.



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Caption: Biochemical pathway of the Pancreolauryl Test.

## Detailed Experimental Protocol

This protocol outlines the urine-based pancreolauryl test, which is the most common variant. A serum-based test also exists but requires phlebotomy.<sup>[7][8][9][10]</sup>

### 3.1. Subject Preparation:

- Subjects should fast overnight prior to each test day.
- Certain medications may interfere with the test; a thorough review of concomitant medications is advised.
- Ensure adequate hydration to maintain a consistent urine flow.<sup>[11]</sup>

### 3.2. Materials and Reagents:

- Test Capsules: Containing **fluorescein dilaurate** (e.g., 0.5 mmol).
- Control Capsules: Containing an equimolar amount of free fluorescein sodium.
- Standardized Meal: A meal containing fat (e.g., 20g butter) is given with the capsule to stimulate pancreatic secretion.<sup>[8][12]</sup>
- Urine Collection Containers: Appropriate for a 10-hour collection.
- Spectrofluorometer or Photometer: For measuring fluorescein concentration.

### 3.3. Test Procedure:

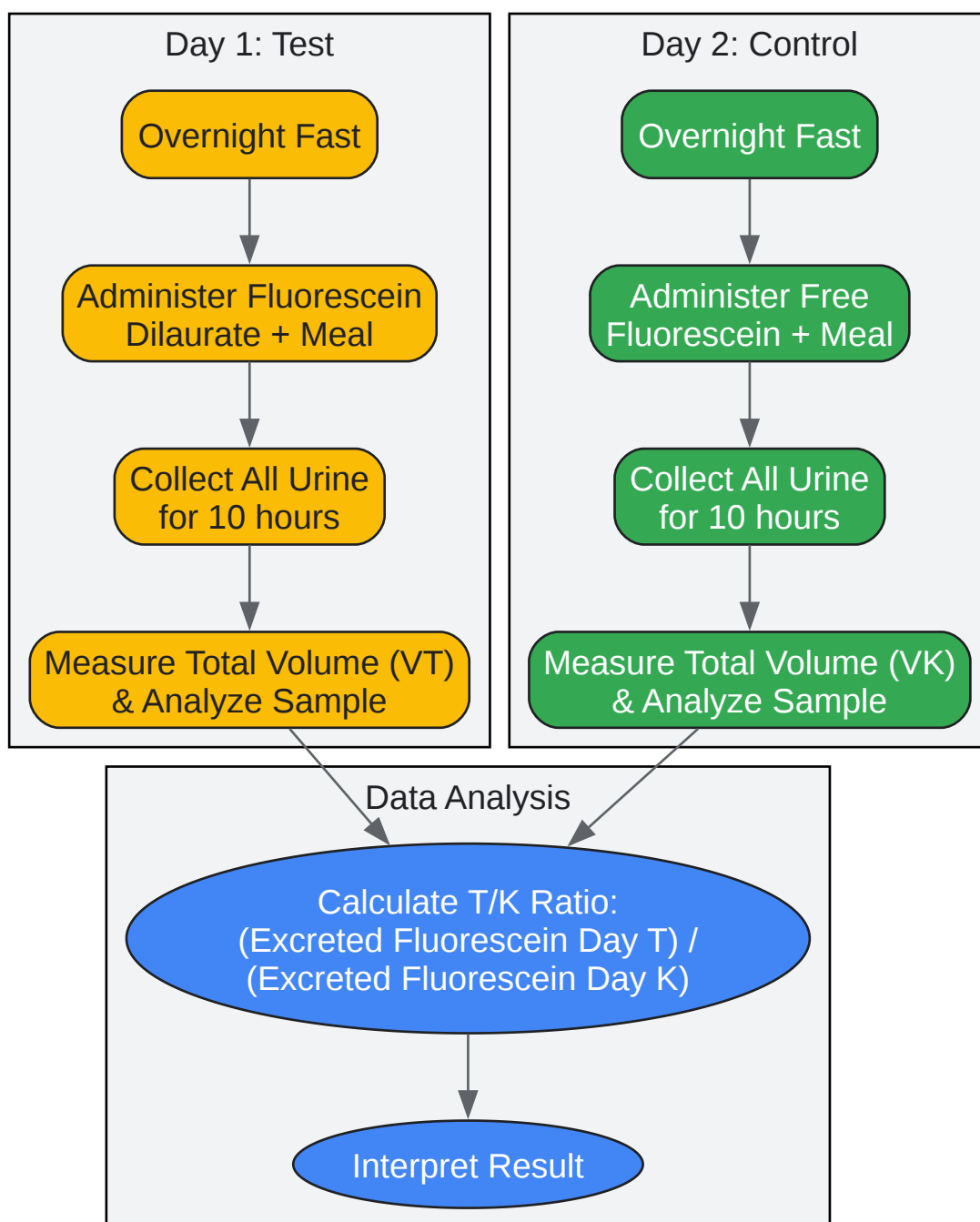
#### Day 1: Test Day (T-Day)

- Morning (Time 0): The subject should empty their bladder. This urine is discarded.
- Immediately after, the subject ingests the **fluorescein dilaurate** capsule along with a standardized breakfast.
- All urine produced over the next 10 hours is collected in a single container.<sup>[1][2]</sup>

- The total volume of the 10-hour urine collection is measured and recorded. A sample is taken for analysis.

#### Day 2: Control Day (K-Day)

- This day can be the day immediately following T-Day or after a 24-hour washout period.[\[4\]](#)
- The procedure from Day 1 is repeated exactly, but the subject ingests the control capsule containing free fluorescein.
- All urine produced over the next 10 hours is collected.
- The total volume of the 10-hour urine collection is measured and recorded. A sample is taken for analysis.



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Caption: Experimental workflow for the two-day Pancreolauryl Test.

### 3.4. Sample Analysis:

- Alkalinize a urine aliquot to optimize fluorescein's fluorescence.

- Measure the fluorescence of the T-Day and K-Day samples using a spectrofluorometer at the appropriate excitation and emission wavelengths for fluorescein.
- Calculate the total amount of fluorescein excreted for each day:
  - $\text{Total Excreted } (\mu\text{g}) = \text{Concentration } (\mu\text{g/mL}) \times \text{Total Urine Volume (mL)}$

3.5. Data Analysis and Interpretation: The result is expressed as the T/K ratio (or index).[\[4\]](#)

- $\text{T/K Ratio} = (\text{Total Fluorescein Excreted on T-Day} / \text{Total Fluorescein Excreted on K-Day})$

The ratio is often multiplied by 100 to be expressed as a percentage.

- Normal Pancreatic Function: T/K Ratio > 30%
- Equivocal/Borderline: T/K Ratio 20-30%[\[4\]](#)
- Abnormal (Suggests Pancreatic Insufficiency): T/K Ratio < 20%[\[1\]](#)[\[2\]](#)[\[4\]](#)

A low ratio indicates that the hydrolysis of **fluorescein dilaurate** was inefficient, pointing towards exocrine pancreatic insufficiency.[\[2\]](#)

## Performance Characteristics

The diagnostic accuracy of the Pancreolauryl Test can vary depending on the patient population and the severity of pancreatic disease.

Performance Metric	Reported Value Range	Study Population Context	Citation
Sensitivity	55% - 90%	Generally higher in severe vs. mild-moderate pancreatitis.	<a href="#">[13]</a> <a href="#">[14]</a>
	75% - 77%	Patients with known or suspected pancreatic disease.	
	82% - 86%	For chronic pancreatitis (serum-based test).	
	96%	Infants with cystic fibrosis.	
Specificity	39% - 60%	Can be low; false positives in patients with prior gastric/biliary surgery.	<a href="#">[3]</a> <a href="#">[4]</a>
	87% - 97.6%	Varies based on control group; higher in healthy controls vs. those with other GI diseases.	
	91%	For chronic pancreatitis (serum-based test).	
	95%	Healthy infants.	

Note: The test's specificity can be compromised by conditions affecting the gastrointestinal tract, such as biliary obstruction or diseases of the small intestine, as the test relies on the combined efficacy of pancreatic esterase and bile salts.[\[3\]](#)[\[4\]](#)

## Troubleshooting and Considerations

- Incomplete Urine Collection: This is a major source of error. Emphasize the importance of collecting all urine during the 10-hour window.
- Renal Impairment: The control day helps to normalize for renal function, but severe renal disease can make results unreliable.[1]
- Gastrointestinal Motility: Altered gastric emptying or intestinal transit time can affect the timing of substrate delivery and absorption.
- Biliary Disease: Since bile salts are required for esterase activity, biliary obstruction can lead to a false-positive result (low T/K ratio).[3]
- Low Specificity: A significant number of false positives can occur in patients with non-pancreatic gastrointestinal disorders or post-surgical anatomy.[3][4][16]

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